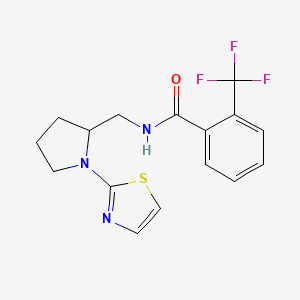
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C12H12F3N3S
- Molecular Weight : 303.3 g/mol
The presence of the thiazole moiety, a pyrrolidine ring, and a trifluoromethyl group suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. The thiazole and pyrrolidine rings are known to enhance binding affinity to target receptors, potentially modulating pathways related to cancer cell proliferation and neuroprotection.
Antitumor Activity
Recent studies indicate that compounds containing thiazole and pyrrolidine structures exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to inhibit cancer cell growth through mechanisms such as:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in various cancer cell lines, including A-431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest, preventing cancer cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(thiazol-2-yl)pyrrolidine | 1.61 ± 1.92 | A-431 |
| N-(thiazol-2-yl)pyrrolidine | 1.98 ± 1.22 | Jurkat |
Neuropharmacological Activity
The compound also shows promise in neuropharmacology:
- Anticonvulsant Properties : Research has demonstrated that thiazole-integrated compounds can exhibit anticonvulsant activity, providing protection against seizures in animal models .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, the compound has been evaluated for antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies suggest that N-(thiazol-2-yl)pyrrolidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies and Experimental Findings
- In Vitro Studies : A series of in vitro experiments were conducted using various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
- Structure-Activity Relationship (SAR) : Analysis of different analogs revealed that modifications on the thiazole ring could enhance biological activity, indicating the importance of specific substituents for optimal efficacy .
Propriétés
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)13-6-2-1-5-12(13)14(23)21-10-11-4-3-8-22(11)15-20-7-9-24-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSLSOJFHYNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














